1-[(1-Cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Description
1-[(1-Cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a cyclopentylpyrrolidine moiety with a benzodioxinyl group, linked through a urea functional group.
Properties
IUPAC Name |
1-[(1-cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(21-15-5-6-17-18(11-15)25-10-9-24-17)20-12-14-7-8-22(13-14)16-3-1-2-4-16/h5-6,11,14,16H,1-4,7-10,12-13H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXZPVZERYIEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)CNC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea typically involves multiple steps:
Formation of the Cyclopentylpyrrolidine Moiety: This can be achieved through the reaction of cyclopentanone with pyrrolidine under acidic conditions.
Introduction of the Benzodioxinyl Group: The benzodioxinyl group can be synthesized from catechol and ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring.
Coupling Reaction: The final step involves the coupling of the cyclopentylpyrrolidine moiety with the benzodioxinyl group through a urea linkage. This can be achieved using phosgene or a phosgene substitute like triphosgene in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxinyl group.
Reduction: Reduced derivatives of the cyclopentylpyrrolidine moiety.
Substitution: Substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1-Cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-5-yl)urea
- 1-[(1-Cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-7-yl)urea
Uniqueness
1-[(1-Cyclopentylpyrrolidin-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is unique due to its specific substitution pattern on the benzodioxin ring, which can influence its binding affinity and selectivity for certain receptors. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
